molecular formula C22H36N6O11 B14203428 L-Seryl-L-prolyl-L-seryl-L-alanyl-L-alanyl-L-glutamic acid CAS No. 848309-01-3

L-Seryl-L-prolyl-L-seryl-L-alanyl-L-alanyl-L-glutamic acid

Cat. No.: B14203428
CAS No.: 848309-01-3
M. Wt: 560.6 g/mol
InChI Key: WNWZGZKBXLKWBE-LZXPERKUSA-N
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Description

L-Seryl-L-prolyl-L-seryl-L-alanyl-L-alanyl-L-glutamic acid is a peptide composed of six amino acids: serine, proline, serine, alanine, alanine, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-prolyl-L-seryl-L-alanyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or mixed anhydrides.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve solution-phase synthesis for specific peptides, followed by purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-prolyl-L-seryl-L-alanyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: Serine residues can be oxidized to form serine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired substitution, such as alkylating agents for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while reduction of disulfide bonds results in thiols.

Scientific Research Applications

L-Seryl-L-prolyl-L-seryl-L-alanyl-L-alanyl-L-glutamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Seryl-L-prolyl-L-seryl-L-alanyl-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific biological context and the peptide’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-prolyl-L-seryl-L-alanyl-L-alanyl-L-glutamic acid is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for specific interactions with biological targets, making it valuable for research and therapeutic purposes.

Properties

CAS No.

848309-01-3

Molecular Formula

C22H36N6O11

Molecular Weight

560.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C22H36N6O11/c1-10(17(33)24-11(2)18(34)26-13(22(38)39)5-6-16(31)32)25-19(35)14(9-30)27-20(36)15-4-3-7-28(15)21(37)12(23)8-29/h10-15,29-30H,3-9,23H2,1-2H3,(H,24,33)(H,25,35)(H,26,34)(H,27,36)(H,31,32)(H,38,39)/t10-,11-,12-,13-,14-,15-/m0/s1

InChI Key

WNWZGZKBXLKWBE-LZXPERKUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CO)N

Origin of Product

United States

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